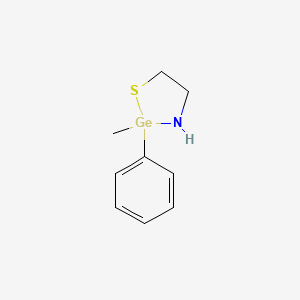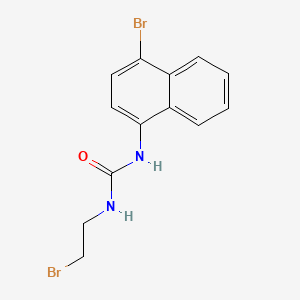
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H11NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction proceeds under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction can be represented as follows:
Isopropylamine+Formaldehyde+Phosphorous Acid→Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The purification process may include filtration, crystallization, and drying steps to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other bisphosphonate derivatives.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.
Medicine: It is investigated for its role in inhibiting bone resorption and its potential therapeutic applications in osteoporosis and other bone-related conditions.
Industry: The compound is used in various industrial processes, including water treatment and as a scale inhibitor.
Mecanismo De Acción
The mechanism of action of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium ethylenediaminetetra(methylene)phosphonate
- Tetrasodium 1-hydroxyethylidene-1,1-diphosphonate
- Tetrasodium iminodisuccinate
Uniqueness
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may offer different binding affinities and inhibitory effects on bone resorption, making it a valuable compound for specific applications in medicine and industry.
Propiedades
Número CAS |
94087-56-6 |
|---|---|
Fórmula molecular |
C5H11NNa4O6P2 |
Peso molecular |
335.05 g/mol |
Nombre IUPAC |
tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clave InChI |
RCFQWXPAIFRWGT-UHFFFAOYSA-J |
SMILES canónico |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















